molecular formula C30H54N4O6 B11080356 3,3'-Hexane-1,6-diylbis(4-hydroxy-4,7,7,9,9-pentamethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one)

3,3'-Hexane-1,6-diylbis(4-hydroxy-4,7,7,9,9-pentamethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one)

Cat. No.: B11080356
M. Wt: 566.8 g/mol
InChI Key: WTQVLCFBHIVKJD-UHFFFAOYSA-N
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Description

3,3’-Hexane-1,6-diylbis(4-hydroxy-4,7,7,9,9-pentamethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one) is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by its spirocyclic structure, which includes multiple functional groups such as hydroxyl and oxo groups. It is widely used in various fields, including chemistry, biology, medicine, and industry, due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Hexane-1,6-diylbis(4-hydroxy-4,7,7,9,9-pentamethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one) involves multiple steps, starting with the preparation of the spirocyclic core. The key steps include:

    Formation of the Spirocyclic Core: This is achieved through a series of cyclization reactions involving appropriate precursors.

    Functional Group Introduction: Hydroxyl and oxo groups are introduced through selective oxidation and reduction reactions.

    Final Assembly: The final compound is assembled by linking the spirocyclic units through a hexane-1,6-diyl linker.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Processing: Reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.

    Purification: The product is purified using techniques such as crystallization, distillation, and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3,3’-Hexane-1,6-diylbis(4-hydroxy-4,7,7,9,9-pentamethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form oxo groups.

    Reduction: The oxo groups can be reduced back to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions at the spirocyclic centers.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate and chromium trioxide.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

    Nucleophiles: Such as amines and thiols.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

3,3’-Hexane-1,6-diylbis(4-hydroxy-4,7,7,9,9-pentamethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one) has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized as an additive in polymers and resins to enhance their properties.

Mechanism of Action

The mechanism of action of 3,3’-Hexane-1,6-diylbis(4-hydroxy-4,7,7,9,9-pentamethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one) involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Enzymes: Inhibit or activate enzyme activity by binding to their active sites.

    Modulate Signaling Pathways: Affect cellular signaling pathways, leading to changes in cell behavior.

    Interact with DNA: Bind to DNA and influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    N,N’-(Hexane-1,6-diyl)bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide): Known for its antioxidant properties.

    3,3’-Bis(3,5-di-tert-butyl-4-hydroxyphenyl)-N,N’-hexamethylenedipropionamide: Another antioxidant with similar structural features.

Uniqueness

3,3’-Hexane-1,6-diylbis(4-hydroxy-4,7,7,9,9-pentamethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one) is unique due to its spirocyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C30H54N4O6

Molecular Weight

566.8 g/mol

IUPAC Name

4-hydroxy-3-[6-(4-hydroxy-4,7,7,9,9-pentamethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-3-yl)hexyl]-4,7,7,9,9-pentamethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

InChI

InChI=1S/C30H54N4O6/c1-23(2)17-29(18-24(3,4)31-23)27(9,37)33(21(35)39-29)15-13-11-12-14-16-34-22(36)40-30(28(34,10)38)19-25(5,6)32-26(7,8)20-30/h31-32,37-38H,11-20H2,1-10H3

InChI Key

WTQVLCFBHIVKJD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CC(N1)(C)C)C(N(C(=O)O2)CCCCCCN3C(=O)OC4(C3(C)O)CC(NC(C4)(C)C)(C)C)(C)O)C

Origin of Product

United States

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